molecular formula C19H23N3O3 B2662044 Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 923114-28-7

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2662044
CAS No.: 923114-28-7
M. Wt: 341.411
InChI Key: ZLQNTWBRNGQXTH-UHFFFAOYSA-N
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Description

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a phenyl group, and a pyridazine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate to form the pyridazine core. This intermediate is then reacted with azepane under specific conditions to introduce the azepane ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

Uniqueness

What sets Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to biological research .

Properties

IUPAC Name

ethyl 4-(azepan-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-19(24)18-16(21-12-8-3-4-9-13-21)14-17(23)22(20-18)15-10-6-5-7-11-15/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQNTWBRNGQXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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